molecular formula C14H19ClO2 B13171276 2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane

2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane

Katalognummer: B13171276
Molekulargewicht: 254.75 g/mol
InChI-Schlüssel: KGRQVJXTFDBIGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane is an organic compound with the molecular formula C14H19ClO2. It is a derivative of oxane, featuring both benzyloxy and chloromethyl functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane typically involves the reaction of benzyloxy compounds with chloromethylating agents under controlled conditions. One common method involves the use of benzyl alcohol and chloromethyl methyl ether in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxane derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the chloromethyl group.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Methyl-substituted oxane derivatives.

    Substitution: Azide or thiol-substituted oxane derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane involves its functional groups. The benzyloxy group can participate in various chemical reactions, while the chloromethyl group can act as a reactive site for nucleophilic substitution. These functional groups enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene
  • 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene
  • 2-(2-Benzyloxy-1-chloromethyl-ethoxy)-benzothiazole

Uniqueness

2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane is unique due to its specific combination of benzyloxy and chloromethyl groups attached to an oxane ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C14H19ClO2

Molekulargewicht

254.75 g/mol

IUPAC-Name

2-(chloromethyl)-2-(phenylmethoxymethyl)oxane

InChI

InChI=1S/C14H19ClO2/c15-11-14(8-4-5-9-17-14)12-16-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2

InChI-Schlüssel

KGRQVJXTFDBIGQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)(COCC2=CC=CC=C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.